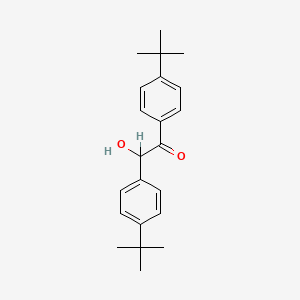

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one

Description

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one (CAS: 77387-64-5) is a β-hydroxy ketone derivative featuring two 4-tert-butylphenyl substituents. Its molecular formula is C₂₂H₂₈O₂, with a molecular weight of 324.46 g/mol . Synthesized via condensation of substituted benzaldehydes using thiamine hydrochloride as a green catalyst, it is optimized for high yields (97% purity) and short reaction times .

Properties

IUPAC Name |

1,2-bis(4-tert-butylphenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEDYDVPZFYPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998602 | |

| Record name | 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77387-64-5 | |

| Record name | 1,2-Bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77387-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-(1,1-dimethylethyl)phenyl)-2-hydroxyethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077387645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation Using Transition Metal Complexes

1.1 Manganese-Catalyzed Hydrogenation

- Catalyst and Conditions: Mn-Cat.1 catalyst (3.8 mg, 0.005 mmol), potassium carbonate (1.4 mg, 0.01 mmol), in absolute ethanol (3 mL).

- Procedure: The reaction mixture containing substrate α-hydroxyacetophenone (136 mg, 1 mmol) is stirred at room temperature for 5 minutes in a glove box. The mixture is then subjected to hydrogenation at 50°C under 30 bar H2 for 16 hours.

- Outcome: >99% conversion with 95% yield and 80% enantiomeric excess (ee).

- Notes: The product is purified via silica gel column chromatography, yielding a colorless viscous liquid.

1.2 Ruthenium-Phosphine Complex Catalysis

- Catalyst: Dichloro(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamineruthenium.

- Conditions: Ethanol solvent, 20°C, hydrogen pressure of 20.7 barg (300 psig), 6 hours.

- Results: 11.2% conversion to (R)-1-phenyl-1,2-ethanediol with 77.6% ee.

- Notes: Chiral GC analysis confirms enantiomeric purity.

1.3 Iridium Complex Catalysis with Formic Acid or Potassium Formate

- Catalysts: Various Cp*IrCl complexes with chiral diamine ligands such as MsDPEN, TsDPEN, TsCYDN, and CsDPEN.

- Conditions: Typically in water/toluene mixture at 50°C for 24 hours, using formic acid-triethylamine mixture or potassium formate as hydrogen sources.

- Yields and Optical Purities:

| Catalyst Ligand | Yield (%) | Optical Purity (ee %) | Notes |

|---|---|---|---|

| Cp*IrCl[(S,S)-MsDPEN] | 12 | 66 | Formic acid/triethylamine hydrogen source |

| Cp*IrCl[(R,R)-TsDPEN] | 30 | 28 | Potassium formate hydrogen source |

| Cp*IrCl[(S,S)-TsCYDN] | 10 | 68 | Potassium formate hydrogen source |

| Cp*IrCl[(R,R)-(R)-CsDPEN] | 40 | 87 | Potassium formate hydrogen source, lower catalytic efficiency for functionalized ketones |

- Notes: MsDPEN ligand shows superior performance for optical purity; camphorsulfonyl DPEN ligand shows higher ee but lower yield.

1.4 Ruthenium Sulfonate Catalyst

- Catalyst: Ru(trifluoromethanesulfonate)(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η6-cymene).

- Conditions: Methanol solvent, 50°C, hydrogen pressure of 76005.1 Torr, 16 hours.

- Outcome: 3% yield with 67% ee.

- Notes: Low yield indicates limited efficiency under these conditions.

Enzymatic and Microbiological Reduction

2.1 Aldo-Keto Reductase (AKR) Catalysis

- Enzyme: Candida parapsilosis aldo-keto reductase CPAR5.

- Conditions: 0.1 M potassium phosphate buffer (pH 6.5), 30°C, 8 hours, with NADPH cofactor.

- Procedure: Substrate (1 g/L) is reduced enzymatically with mild shaking.

- Analysis: Optical purity determined by chiral HPLC or GC.

- Notes: Enzymatic methods provide stereoselective reduction with mild conditions and good optical purity.

2.2 Microbiological Reduction by Candida parapsilosis Strains

- Conditions: Aqueous phosphate buffer, 35°C, pH 6.0, 45 hours, using wet cells expressing exogenous gene scrII.

- Outcome: High enantioselectivity and yield for (S)-1,2-ethanediol derivatives.

- Notes: Microbial biotransformation is a green alternative for asymmetric reduction.

2.3 Bioconversion with β-D-Glucose

- Conditions: 0.1 M potassium phosphate buffer (pH 7.0), 35°C, 36 hours, with glucose as co-substrate.

- Outcome: 99.9% yield of (R)-1,2-ethanediol with high optical purity.

- Notes: Glucose acts as a cofactor regeneration substrate for enzymatic reduction.

Chemical Reduction Using Hydrosilanes and Cobalt Catalysts

- Catalyst: Cobalt(II) acetate with PNNtBu ligand.

- Conditions: Tetrahydrofuran (THF) solvent, 25°C, 1 hour, under inert atmosphere.

- Reagents: Polymethylhydrosiloxane (PMHS) as hydride source.

- Outcome: 97% yield of 1,2-diol product.

- Notes: This method provides a rapid and efficient reduction under mild conditions.

Silver-Mediated Iridium N-Heterocyclic Carbene Complex Catalysis

- Catalyst Preparation: Azolium salt L12 with Ag2O and [IrCl(cod)]2, followed by AgBF4 addition.

- Reaction Conditions: Room temperature, 20 hours, open air.

- Substrate: Propiophenone as model; similar ketones applicable.

- Outcome: 91% isolated yield of (S)-1-phenyl-1-propanol with high enantiomeric excess.

- Notes: This method highlights the use of NHC-Ir complexes for asymmetric reduction.

Summary Table of Preparation Methods

| Method Type | Catalyst/Reagent | Conditions | Yield (%) | Optical Purity (ee %) | Notes |

|---|---|---|---|---|---|

| Mn-Catalyzed Hydrogenation | Mn-Cat.1, K2CO3 | Ethanol, 50°C, 30 bar H2, 16h | 95 | 80 | High yield and ee |

| Ru-Phosphine Complex | Ru-phosphine complex | Ethanol, 20°C, 20.7 barg H2, 6h | 11.2 (conversion) | 77.6 | Moderate ee, low conversion |

| Iridium Complex (MsDPEN) | Cp*IrCl[(S,S)-MsDPEN] | Water/toluene, 50°C, 24h, formic acid | 12 | 66 | Low yield, moderate ee |

| Iridium Complex (CsDPEN) | Cp*IrCl[(R,R)-(R)-CsDPEN] | Water/toluene, 50°C, 24h, potassium formate | 40 | 87 | Higher ee, moderate yield |

| Ru-Sulfonate Catalyst | Ru(OTf)(S,S)-Tsdpen | Methanol, 50°C, 76005.1 Torr H2, 16h | 3 | 67 | Low yield |

| Enzymatic (AKR) | Candida parapsilosis CPAR5 | Buffer pH 6.5, 30°C, 8h, NADPH | - | High | Mild, selective |

| Microbiological | C. parapsilosis with scrII gene | Phosphate buffer pH 6.0, 35°C, 45h | - | High | Green method |

| Cobalt Catalyst | Co(II) acetate + PNNtBu | THF, 25°C, 1h, inert atmosphere | 97 | - | Efficient chemical reduction |

| Iridium NHC Complex | AgBF4, IrCl(cod), azolium salt | Room temp, 20h, open air | 91 | High | Advanced asymmetric catalysis |

Research Findings and Notes

- The choice of catalyst and reaction conditions significantly affects both the yield and enantiomeric purity of the product.

- Transition metal catalysis with chiral ligands (especially iridium complexes) is a prominent method for asymmetric reduction of hydroxyketones.

- Enzymatic and microbiological methods offer environmentally friendly alternatives with high stereoselectivity.

- Chemical reductions using hydrosilanes and cobalt catalysts provide efficient synthetic routes under mild conditions.

- The use of formic acid or potassium formate as hydrogen sources in iridium-catalyzed reactions allows for transfer hydrogenation without the need for high-pressure hydrogen gas.

- Purification typically involves silica gel chromatography, and product characterization includes chiral HPLC and GC to determine optical purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.

Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets through various pathways. The hydroxyethanone moiety can form hydrogen bonds with biological molecules, while the tert-butylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound belongs to the 1,2-bis(aryl)-2-hydroxyethan-1-one family, sharing a common β-hydroxy ketone backbone. Key analogs and their distinctions include:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one | 77387-64-5 | C₂₂H₂₈O₂ | 324.46 | 4-tert-butylphenyl groups | High steric bulk, hydrophobic |

| 1,2-Bis(furan-2-yl)-2-hydroxyethan-1-one (Furoin) | 552-86-3 | C₁₀H₈O₄ | 192.17 | Furan-2-yl groups | Smaller size, heteroaromatic rings |

| Benzoin (1,2-diphenyl-2-hydroxyethan-1-one) | 119-53-9 | C₁₄H₁₂O₂ | 212.25 | Unsubstituted phenyl groups | Parent compound, no steric hindrance |

Structural Insights :

- Steric Effects : The tert-butyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., furan or unsubstituted phenyl groups). This reduces reactivity in sterically demanding reactions but enhances thermal stability .

- Solubility : The hydrophobic tert-butyl groups likely reduce aqueous solubility relative to furan-containing analogs like Furoin (C₁₀H₈O₄), which has polar oxygen atoms in its heterocyclic rings .

Key Findings :

- The tert-butyl-substituted derivative benefits from the same green synthesis protocol as its analogs (e.g., 2a-d derivatives in ), but steric bulk may slightly slow reaction kinetics compared to smaller substrates.

- Furoin’s synthesis is less environmentally friendly when using cyanide catalysts, though enzymatic methods offer alternatives .

Q & A

Q. What are the established synthetic routes for 1,2-bis(4-tert-butylphenyl)-2-hydroxyethan-1-one, and what green chemistry approaches have been applied?

The compound is synthesized via the benzoin condensation of 4-tert-butylbenzaldehyde derivatives using thiamine hydrochloride (vitamin B1) as a catalyst in ethanol. This method is environmentally benign, avoiding toxic cyanide catalysts traditionally used in benzoin condensations. Key parameters include:

- Reaction conditions : Ethanol solvent, room temperature, short reaction times (2–3 hours).

- Catalyst : Thiamine hydrochloride (0.5–1.0 mol%), activated by NaOH.

- Characterization : TLC monitors reaction completion; FTIR confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups. ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and hydroxyl proton (δ 5.2–5.5 ppm) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural validation involves:

- X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and stereochemistry. For example, the C–O bond in the hydroxyketone moiety typically measures ~1.35 Å .

- Spectral cross-verification : Elemental analysis (C, H, O) matches theoretical values. Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 322.4 for C₂₂H₂₆O₂) .

Q. What are the critical purity assessment methods for this compound?

- TLC : Monitors reaction progress using silica plates and ethyl acetate/hexane (1:3) as eluent.

- Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 65–66°C for related brominated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) may arise from dynamic stereochemistry or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies conformational exchange (e.g., keto-enol tautomerism).

- Density Functional Theory (DFT) : Computes theoretical spectra (e.g., IR, NMR) for comparison with experimental data. For example, tert-butyl groups induce steric hindrance, altering NMR chemical shifts by ~0.3 ppm .

Q. What experimental design considerations optimize the synthesis of derivatives with modified electronic properties?

To tailor reactivity (e.g., for photochemical studies):

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase carbonyl electrophilicity, accelerating nucleophilic additions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.

- Catalyst screening : Compare thiamine hydrochloride with N-heterocyclic carbenes (NHCs) for enantioselective benzoin condensations .

Q. How do tert-butyl groups influence the compound’s crystallographic packing and solubility?

- Crystal packing : Bulky tert-butyl groups introduce steric effects, reducing π-π stacking and favoring herringbone arrangements. This increases melting points but decreases solubility in nonpolar solvents.

- Solubility optimization : Use co-solvents (e.g., DCM:MeOH 4:1) or sonication to disperse aggregates .

Q. What advanced techniques validate the compound’s role in coordination chemistry or catalysis?

- Electrochemical studies : Cyclic voltammetry (CV) assesses redox behavior. For example, tert-butyl groups may shield the hydroxyketone moiety, reducing oxidation potentials.

- X-ray absorption spectroscopy (XAS) : Probes metal-ligand interactions if the compound acts as a chelating agent .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.